N-(2-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Description
N-(2-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a spirocyclic triazaspiro compound characterized by a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. Key structural features include:
- A 2-fluorophenyl acetamide moiety at the N-terminal position.
- A 4-methylphenyl substituent on the spirocyclic ring.
- A carbonyl group at the 3-oxo position of the triazaspiro system.
This compound belongs to a class of molecules investigated for their biological activity, particularly as kinase inhibitors (e.g., DDR1) and antimicrobial agents. Its design leverages the spirocyclic scaffold’s conformational rigidity to enhance target binding specificity .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-6-8-16(9-7-15)20-21(29)26-22(25-20)10-12-27(13-11-22)14-19(28)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCBSMNDIQCXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
- Structural Characteristics : The compound features a triazaspiro structure, which is known for its biological activity and potential as a drug scaffold.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : Many spiro compounds have been reported to possess anticancer properties due to their ability to interfere with cellular processes such as apoptosis and cell cycle regulation.
- Anticonvulsant Effects : Certain derivatives have shown promise in treating seizure disorders by modulating neurotransmitter systems.
- Antimicrobial Properties : The presence of fluorine and other functional groups may enhance the compound's interaction with microbial targets.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
Study 1: Anticancer Activity
A study conducted on a series of triazaspiro compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.
Study 2: Anticonvulsant Properties
In a preclinical trial assessing the anticonvulsant effects of spiro compounds, the compound was evaluated for its efficacy in animal models of epilepsy. Results indicated a marked reduction in seizure frequency compared to control groups, suggesting potential therapeutic applications in seizure management.
Study 3: Antimicrobial Efficacy
Research exploring the antimicrobial properties highlighted that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the role of the fluorine atom in enhancing membrane permeability and disrupting bacterial cell function.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism Description |
|---|---|---|
| Anticancer | High | Induces apoptosis; inhibits cell proliferation |
| Anticonvulsant | Moderate | Modulates neurotransmitter release |
| Antimicrobial | Significant | Disrupts bacterial cell membranes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,4,8-triazaspiro[4.5]dec-1-en-3-one core but differ in substituents, leading to variations in biological activity, pharmacokinetics, and physicochemical properties.
Substituent Variations on the Aromatic Rings
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, chlorine) improve binding to hydrophobic kinase pockets but may reduce solubility.
Modifications on the Acetamide Side Chain
Key Observations :
- Trifluoroethyl groups improve metabolic stability but may introduce toxicity risks .
- Spiro ring heteroatom substitutions (e.g., oxa-diaza) alter electronic profiles, impacting target engagement .
Functional Group Additions to the Spiro Core
Key Observations :
- Benzoyl or methoxy additions to the spiro core can drastically shift target specificity (e.g., from kinases to bacterial enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
